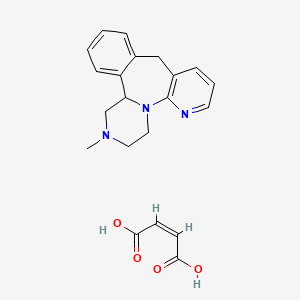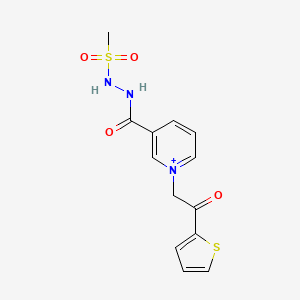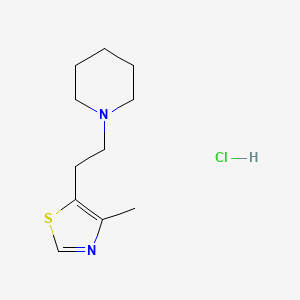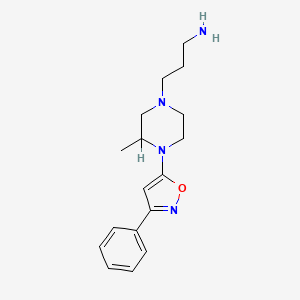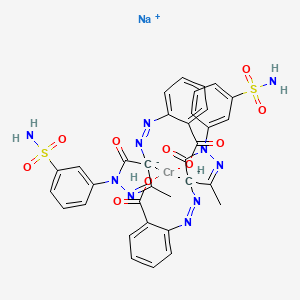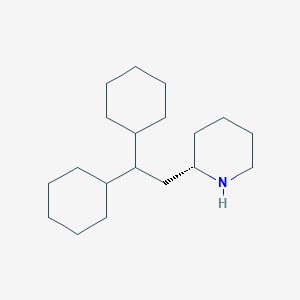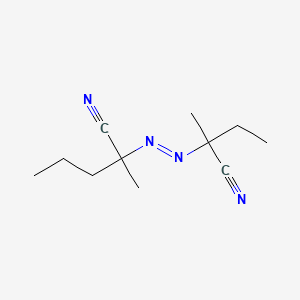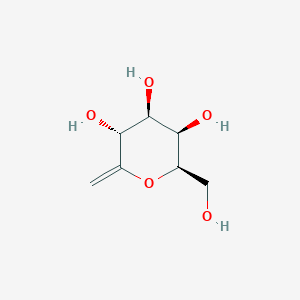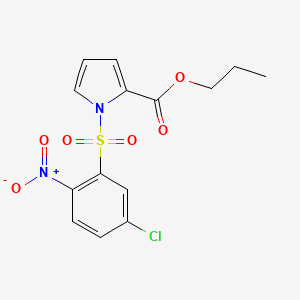![molecular formula C10H9N3O2 B12720750 3,5-Dihydro[1,2,4]triazino[3,4-C][1,4]benzoxazin-2(1h)-One CAS No. 139605-49-5](/img/structure/B12720750.png)
3,5-Dihydro[1,2,4]triazino[3,4-C][1,4]benzoxazin-2(1h)-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydro-(1,2,4)triazino(3,4-c)(1,4)benzoxazin-2(1H)-one is a heterocyclic compound that features a unique fusion of triazine and benzoxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydro-(1,2,4)triazino(3,4-c)(1,4)benzoxazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoxazine with a triazine derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydro-(1,2,4)triazino(3,4-c)(1,4)benzoxazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
3,5-Dihydro-(1,2,4)triazino(3,4-c)(1,4)benzoxazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dihydro-(1,2,4)triazino(3,4-c)(1,4)benzoxazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine derivatives: Compounds with similar benzoxazine rings but different substituents.
Triazine derivatives: Compounds with triazine rings and varying functional groups.
Uniqueness
3,5-Dihydro-(1,2,4)triazino(3,4-c)(1,4)benzoxazin-2(1H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
139605-49-5 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3,5-dihydro-1H-[1,2,4]triazino[3,4-c][1,4]benzoxazin-2-one |
InChI |
InChI=1S/C10H9N3O2/c14-10-5-13-7-3-1-2-4-8(7)15-6-9(13)11-12-10/h1-4H,5-6H2,(H,12,14) |
InChI Key |
PNPBXXNNLJGHBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN=C2N1C3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


